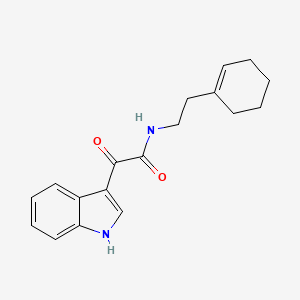

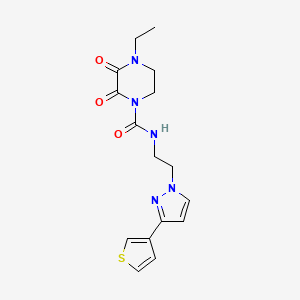

N,N-dimethyl-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-sulfonamide, also known as DMTAO, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. DMTAO is a sulfonamide derivative that contains a thiophene ring and an oxadiazole ring, which are known to have biological activities.

Scientific Research Applications

Synthesis and Antibacterial Activity

The synthesis of novel heterocyclic compounds, including those containing sulfonamido moieties, has been explored for their potential use as antibacterial agents. Such studies aim to develop new compounds with high antibacterial activities. The precursor compounds are reacted with various active methylene compounds to produce derivatives that are then tested for their antibacterial efficacy. For instance, a study by Azab, Youssef, and El-Bordany (2013) demonstrated the synthesis of pyran, pyridine, and pyridazine derivatives from a specific precursor, which were found to have significant antibacterial activities (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013).

Tautomeric Behavior and Spectroscopic Analysis

The tautomeric behavior of sulfonamide derivatives is of particular interest due to their implications in pharmaceutical and biological activities. Erturk et al. (2016) investigated the tautomeric forms of a specific sulfonamide derivative using Fourier Transform infrared and nuclear magnetic resonance spectroscopic methods. This research highlights the importance of molecular conformation in the biological activity of sulfonamide compounds (Aliye Gediz Erturk, Sedat Gumus, G. Dikmen, & Ö. Alver, 2016).

Antibacterial Activity of Sulfonamide Derivatives

Sulfonamide derivatives have been synthesized and evaluated for their antibacterial activity against various strains of bacteria. Gadad et al. (2000) reported the synthesis of 6-arylimidazo[2,1-b]-1,3,4-thiadiazole-2-sulfonamides and their high degree of antibacterial activity comparable to established antibiotics. This study underscores the potential of sulfonamide derivatives as antibacterial agents (A. Gadad, C. S. Mahajanshetti, S. Nimbalkar, & A. Raichurkar, 2000).

Hybrid Compounds with Biological Activity

The hybridization of sulfonamides with various pharmaceutically active heterocyclic moieties leads to compounds with a broad spectrum of biological activities. Recent advances in the design and development of two-component sulfonamide hybrids have been reviewed, showcasing the diversity and potential therapeutic applications of these compounds (Shakila Ghomashi, Reihane Ghomashi, H. Aghaei, & A. Massah, 2022).

Molecular Docking and Biological Assessment

Virk et al. (2023) conducted an in vitro biological assessment of 1,3,4-oxadiazole derivatives sandwiched by azinane and acetamides, supported by molecular docking and BSA binding studies. This comprehensive study highlights the potential of these compounds in antibacterial and enzyme inhibition applications, demonstrating the multifaceted research interest in sulfonamide-based compounds (N. Virk, J. Iqbal, A. Aziz-ur-Rehman, et al., 2023).

properties

IUPAC Name |

N,N-dimethyl-3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O3S2/c1-14(2)20(16,17)15-5-9(6-15)11-12-10(13-18-11)8-3-4-19-7-8/h3-4,7,9H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZZMLLDVPKWGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CC(C1)C2=NC(=NO2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2960932.png)

![1-(5-{[4-(4-Acetylphenyl)piperazin-1-yl]carbonyl}-4-ethyl-1,3-thiazol-2-yl)pyrrolidin-2-one](/img/no-structure.png)

![2-(6-Methyl-thieno[2,3-d]pyrimidin-4-ylamino)-phenol](/img/structure/B2960941.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2960942.png)

![Methyl 2-[6-chloro-2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2960943.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2960944.png)

![3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol](/img/structure/B2960946.png)